molecular formula C10H7BrN2O2 B8801832 3-Amino-7-bromoquinoline-2-carboxylic acid

3-Amino-7-bromoquinoline-2-carboxylic acid

Cat. No.: B8801832
M. Wt: 267.08 g/mol
InChI Key: JYEVHRBFFODDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-bromoquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-amino-7-bromoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,12H2,(H,14,15)

InChI Key

JYEVHRBFFODDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 3-amino-7-bromoquinoline-2-carboxylate (Ark Pharm, 113.9 mg, 0.3859 mmol) and lithium hydroxide monohydrate (82.8 mg, 1.97 mmol), THF (2.50 mL) was added, followed by water (0.50 mL). The resulting mixture was stirred at 50° C. for 2 h. The reaction mixture was then cooled to room temperature and water (25 mL) was then added, followed by AcOH (245.9 mg, 4.095 mmol) to adjust the pH to 5. The mixture was extracted with EtOAc (3×25 mL). The combined organic extract was washed with brine (50 mL), then dried over Na2SO4, and concentrated to yield a yellow solid (83.3 mg). The crude product was used directly in the next step without further purification. LCMS calc. for C10H8BrN2O2(M+H)+: m/z=267.0. found 267.0.
Quantity
113.9 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
82.8 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
245.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

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